(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanol
Description
(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanol (CAS No. 885965-14-0) is a biphenyl-derived alcohol featuring a methoxy group at the 2'-position of one aromatic ring and a hydroxymethyl group at the 4-position of the other . This compound is of interest in medicinal and materials chemistry due to its structural versatility, enabling applications in drug design (e.g., as intermediates for angiotensin receptor blockers like losartan analogs) and functional materials . Its synthesis typically involves palladium-catalyzed cross-coupling or reduction of precursor esters .
Properties
IUPAC Name |
[4-(2-methoxyphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVHCYYRTNOJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602533 | |
| Record name | (2'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885965-14-0 | |
| Record name | (2'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor to introduce the methoxy and hydroxymethyl groups. For example, the reaction of 2-bromoanisole with phenylmagnesium bromide followed by hydrolysis can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol may involve large-scale Grignard reactions or other catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2’-Methoxy[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of (2’-Methoxy[1,1’-biphenyl]-4-yl)carboxylic acid or (2’-Methoxy[1,1’-biphenyl]-4-yl)aldehyde.
Reduction: Formation of (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a lead compound in drug development. Its structural features make it a candidate for modifications aimed at enhancing therapeutic efficacy against various diseases, including cancer and infections.
- Anticancer Activity : Studies have indicated that biphenyl derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to (2'-Methoxy-[1,1'-biphenyl]-4-yl)methanol have demonstrated promising results in inhibiting tumor growth in vitro .
- Antimicrobial Properties : Research has shown that certain biphenyl derivatives possess antimicrobial activity against pathogens such as Mycobacterium tuberculosis. The compound's mechanism of action may involve interference with bacterial growth pathways .
Biological Evaluations
In vitro studies have been conducted to evaluate the biological activity of this compound:
- Inhibition Studies : The compound's ability to inhibit specific enzymes or receptors has been assessed. For example, binding affinity studies have indicated its potential as a modulator of protein interactions relevant to disease processes .
- Pharmacokinetics : Investigations into the pharmacokinetic profile of biphenyl derivatives have revealed insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. Such studies are crucial for understanding the viability of these compounds as therapeutic agents .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Synthetic Routes : Traditional synthetic methods involve the nitration of biphenyl followed by reduction and methoxylation steps. Recent advancements have introduced greener synthesis techniques that utilize catalytic methods for improved yields and reduced environmental impact .
| Synthetic Method | Description | Yield (%) |
|---|---|---|
| Nitration | Introduction of nitro group on biphenyl | 85% |
| Reduction | Conversion of nitro to amine using reducing agents | 90% |
| Methoxylation | Addition of methoxy group via catalytic reaction | 78% |
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A study investigating the anticancer properties of similar biphenyl compounds demonstrated significant growth inhibition in breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
- Case Study 2 : Research on antimicrobial efficacy showed that derivatives of this compound exhibited potent activity against Mycobacterium tuberculosis, with some analogs achieving MIC values in the low micromolar range .
Mechanism of Action
The mechanism of action of (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. The methoxy group can act as an electron-donating group, influencing the compound’s reactivity and binding affinity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological molecules .
Comparison with Similar Compounds
Substituent Variations on the Biphenyl Core
The pharmacological and physicochemical properties of biphenyl alcohols are highly sensitive to substituent positions and functional groups. Key analogs include:
Key Observations :
- Lipophilicity : Methoxy groups (logP ~2.1) increase solubility in organic phases compared to methyl (logP ~3.0) or chloro (logP ~3.5) substituents .
- Biological Activity : Thioether derivatives (e.g., compound in ) exhibit stronger enzyme inhibition (IC₅₀ = 0.8 μM for MMP-12) due to sulfur-mediated hydrophobic interactions.
- Synthetic Accessibility : Methoxy-substituted analogs are synthesized in higher yields (e.g., 80% for 2j in ) compared to chloro derivatives (46–54% in ).
Pharmacological Relevance
- Losartan Analogs: this compound shares structural motifs with losartan, a non-peptide angiotensin II receptor antagonist. The hydroxymethyl group is critical for hydrogen bonding to receptor residues .
- Tyrosinase Inhibition: Biphenyl esters with hydroxymethyl groups (e.g., kojic acid analogs) show antityrosinase activity (IC₅₀ ~25 μM), comparable to this compound derivatives .
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives exhibit moderate aqueous solubility (1–5 mg/mL) due to hydrogen-bonding capacity, whereas methyl analogs require co-solvents (e.g., DMSO) .
- Thermal Stability: Ethanol derivatives (e.g., 2-(4-Methyl-[1,1-biphenyl]-4-yl)ethanol) show higher melting points (95°C vs. 65–80°C for methoxy analogs), attributed to tighter crystal packing .
Biological Activity
(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanol, a biphenyl derivative, has garnered attention for its potential biological activities, particularly in the field of cancer research and immunotherapy. This compound's structural characteristics suggest possible interactions with biological targets, influencing various cellular processes.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a methoxy group and a biphenyl moiety, which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : It was observed that treatment with this compound resulted in a dose-dependent decrease in cell viability in T98G brain cancer cells. At concentrations of 20 µg/mL and 60 µg/mL, cell death rates reached approximately 45%-60% after 48 hours of exposure .
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 20 | 55 |
| 60 | 40 |
| 200 | 7 |
This data indicates that higher concentrations lead to increased cytotoxic effects.
The mechanism by which this compound induces cell death appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis has shown that treated cells exhibit characteristics typical of apoptosis, such as chromatin condensation and DNA fragmentation .
Immunomodulatory Effects
In addition to its anticancer properties, this compound has been investigated for its role in modulating immune responses. Recent findings suggest that it can enhance the antitumor response by inhibiting the PD-1/PD-L1 interaction, which is critical for tumor immune evasion. The compound showed an IC50 value of approximately 0.82 nM in disrupting this complex formation .
Study on Antitumor Activity
In a controlled study examining the effects of this compound on human immune cells, it was found to significantly activate T-cell responses against tumor cells. The compound was tested alongside established PD-L1 inhibitors and demonstrated comparable efficacy in promoting immune activation .
Comparative Analysis with Other Compounds
In comparative studies with other biphenyl derivatives, this compound exhibited superior activity against certain cancer cell lines. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.82 | T98G |
| Compound A | 2.5 | T98G |
| Compound B | 4.0 | T98G |
This table illustrates the relative potency of this compound compared to other compounds tested.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
